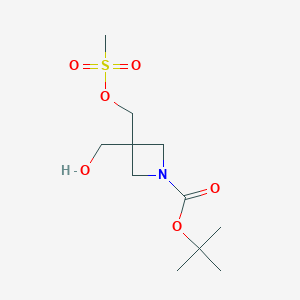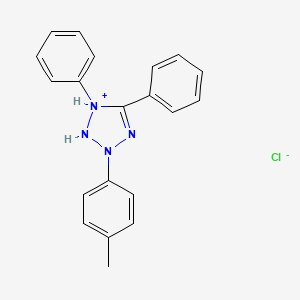
Diisopropyl (4-(trifluoromethyl)phenyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound with the molecular formula C13H18BF3O2 and a molecular weight of 274.08 g/mol . This compound is part of the boronic ester family and is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-(trifluoromethyl)phenyl)boronate typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with diisopropyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:
4−(CF3)C6H4B(OH)2+(iPrO)2B→4−(CF3)C6H4B(OiPr)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . This compound can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding borane.
Substitution: Replacement of the boronate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the arylboronate with an aryl halide .
科学研究应用
Diisopropyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of diisopropyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronate is transferred to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Diisopropyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronic esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
These compounds share similar reactivity in Suzuki–Miyaura coupling but differ in their electronic and steric properties, which can influence the reaction outcomes .
属性
CAS 编号 |
474535-27-8 |
|---|---|
分子式 |
C13H18BF3O2 |
分子量 |
274.09 g/mol |
IUPAC 名称 |
di(propan-2-yloxy)-[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C13H18BF3O2/c1-9(2)18-14(19-10(3)4)12-7-5-11(6-8-12)13(15,16)17/h5-10H,1-4H3 |
InChI 键 |
HSDHWHRFLTULKM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


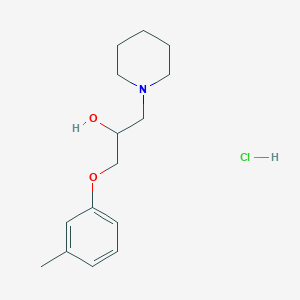
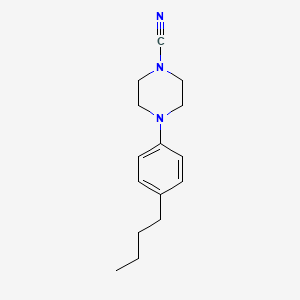


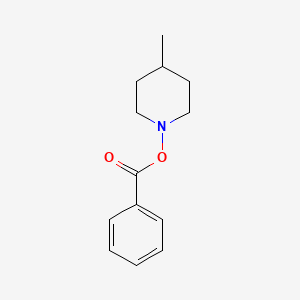
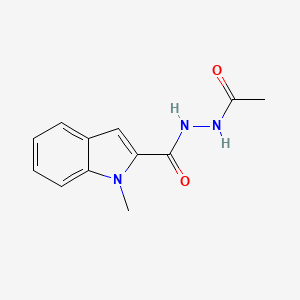

![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
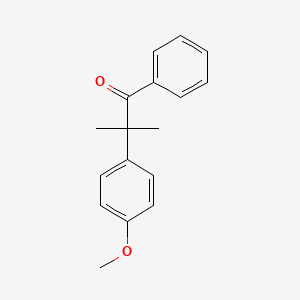

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
